Orphenadrine-d3 N-Oxide is synthesized from Orphenadrine through deuteration, a process that replaces certain hydrogen atoms with deuterium. It falls under the category of muscle relaxants and is classified as an anticholinergic drug. Its primary applications are in the treatment of muscle spasms and as an adjunct therapy for Parkinson's disease symptoms.
The synthesis of Orphenadrine-d3 N-Oxide typically involves several steps:
The molecular formula for Orphenadrine-d3 N-Oxide is , with a molecular weight of approximately 285.39 g/mol. The structure features a phenyl group connected through an ether linkage to a nitrogen-containing chain, which is characteristic of many anticholinergic drugs.
Orphenadrine-d3 N-Oxide can undergo various chemical reactions:
These reactions are critical for modifying the compound's properties or synthesizing related analogs .
Orphenadrine-d3 N-Oxide functions primarily as a muscarinic antagonist. Its mechanism includes:
Orphenadrine-d3 N-Oxide is utilized in various scientific contexts:
Orphenadrine-d₃ N-Oxide is systematically named as N,N-Dimethyl-2-[(2-methylphenyl)-phenylmethoxy]-N-(trideuteriomethyl)ethanamine Oxide. This nomenclature precisely reflects its core structure:
N-(trideuteriomethyl)
) -CH₂CH₂-
) (2-methylphenyl)-phenylmethoxy
) [4] [6] [9]. Common synonyms include N,N-(Dimethyl-d₃)-2-[(o-methyl-α-phenylbenzyl)oxy]ethylamine N-Oxide and Orphenadrine-d₃ N-Oxide, emphasizing its role as a deuterium-labeled analog of orphenadrine N-oxide [8] [9].
Table 1: Nomenclature Conventions
Naming System | Designation |
---|---|
IUPAC | N,N-Dimethyl-2-[(2-methylphenyl)-phenylmethoxy]-N-(trideuteriomethyl)ethanamine Oxide |
Synonym | N,N-(Dimethyl-d₃)-2-[(o-methyl-α-phenylbenzyl)oxy]ethylamine N-Oxide |
Abbreviation | Orphenadrine-d₃ N-Oxide |
This compound has distinct CAS Registry Numbers:
Alternative identifiers include catalog numbers (e.g., TRC-O695312-100MG from LGC Standards) and supplier-specific codes (e.g., BO-64405 from Bioorganics) [4] [9]. These identifiers ensure traceability in regulatory documentation and commercial procurement.
Table 2: Key Registry Identifiers
Identifier Type | Value | Source |
---|---|---|
CAS Number (Deuterated) | 1329647-21-3 | [4] [8] [9] |
CAS Number (Non-Deuterated) | 29215-00-7 | [1] [6] [7] |
Common Catalog Codes | TRC-O695312-100MG, BO-64405 | [4] [9] |
The deuterium atoms are exclusively located on the N-methyl groups, replacing all three hydrogen atoms to form a -N(CD₃)(CH₃)
moiety. This isotopic labeling:
The deuterium incorporation is ≥98% (as confirmed by suppliers), ensuring minimal isotopic impurity interference in quantitative assays [9].
Although experimental spectral data are not explicitly detailed in the search results, regulatory guidelines require comprehensive characterization for reference standards. Industry practices confirm structure via:
Certificates of Analysis (CoA) accompanying commercial products document these validations [5] [8].
This represents a 3.012 Da increase compared to the non-deuterated analog (Orphenadrine N-Oxide, 285.387 g/mol) [6] [7]. The mass difference is critical for mass spectrometry-based bioanalytical applications.
Table 3: Physicochemical Profile Summary
Property | Value | Remarks |
---|---|---|
Molecular Formula | C₁₈H₂₀D₃NO₂ | Deuterium at N-methyl groups |
Molecular Weight | 288.399 g/mol | Exact mass: 288.192 |
Solubility (Non-Deut. Ref.) | 4,586 mg/L in water (25°C) | Predictive for deuterated form |
Analytical Stability | Stable under LC-MS/HPLC conditions | Suitable for extended analytical runs |
All listed compounds are strictly for research purposes and not approved for human use [3] [5] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1